molecular formula C11H12O3 B8659007 Methyl 3-(4-formylphenyl)propanoate

Methyl 3-(4-formylphenyl)propanoate

Cat. No. B8659007
M. Wt: 192.21 g/mol
InChI Key: QMEHTSMLOSZUII-UHFFFAOYSA-N
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Patent
US04713486

Procedure details

1M Hydrochloric acid (182 ml) was added to a stirred solution of methyl 3-(4-formylphenyl)propanoate ethylenedioxy acetal (16 g, 68 mmole, from example 33) in tetrahydrofuran (1100 ml) at 0° C. and the mixture stirred overnight at room temperature. The acid was neutralised and the product was extracted into ether. Evaporation of the dried (MgSO4) extracts gave 10.54 g (81%) of the title compound as an oil, νmax (film) 1735, 1700, 1605 cm-1, which was used without further purification.
Quantity
182 mL
Type
reactant
Reaction Step One
Name
methyl 3-(4-formylphenyl)propanoate ethylenedioxy acetal
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
1100 mL
Type
solvent
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
Cl.C1COO[C:5]([O:16][CH3:17])([CH2:6][CH2:7][C:8]2[CH:13]=[CH:12][C:11]([CH:14]=[O:15])=[CH:10][CH:9]=2)[O:4]O1>O1CCCC1>[CH:14]([C:11]1[CH:12]=[CH:13][C:8]([CH2:7][CH2:6][C:5]([O:16][CH3:17])=[O:4])=[CH:9][CH:10]=1)=[O:15]

Inputs

Step One
Name
Quantity
182 mL
Type
reactant
Smiles
Cl
Name
methyl 3-(4-formylphenyl)propanoate ethylenedioxy acetal
Quantity
16 g
Type
reactant
Smiles
C1OOC(CCC2=CC=C(C=C2)C=O)(OC)OOC1
Name
Quantity
1100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product was extracted into ether
CUSTOM
Type
CUSTOM
Details
Evaporation of the
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)C1=CC=C(C=C1)CCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 10.54 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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